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molecular formula C5H7ClO2 B1265722 Allyl chloroacetate CAS No. 2916-14-5

Allyl chloroacetate

Cat. No. B1265722
M. Wt: 134.56 g/mol
InChI Key: VMBJJCDVORDOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04052528

Procedure details

Vinylidene chloride (60.5g) was mixed together with 28.8. of methyl acrylate. 10.6 g of acrylic acid and 11.1 g of allyl monochloroacetate in 100 ml of methyl ethyl ketone to give a 50% by volume solution, the temperature of the methyl ethyl ketone being 40° C. Then as copolymerisation initiator 1.0 g of 2, 2'- azobisisobutyronitrile was added to the monomer solution. The solution was maintained at 40° C until the copolymerisation was complete, which took 6 days.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
60.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([Cl:4])(Cl)=[CH2:2].[C:5]([O:9]C)(=[O:8])[CH:6]=[CH2:7].[CH2:11]([C:13](C)=[O:14])[CH3:12]>>[C:5]([OH:9])(=[O:8])[CH:6]=[CH2:7].[Cl:4][CH2:1][C:2]([O:14][CH2:13][CH:11]=[CH2:12])=[O:8]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)C(=O)C
Step Two
Name
Quantity
60.5 g
Type
reactant
Smiles
C(=C)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
Name
Type
product
Smiles
ClCC(=O)OCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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